1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one
CAS No.:
Cat. No.: VC16206740
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one -](/images/structure/VC16206740.png)
Specification
Molecular Formula | C10H10N2O2 |
---|---|
Molecular Weight | 190.20 g/mol |
IUPAC Name | 3-cyclopropyl-5-hydroxy-1H-benzimidazol-2-one |
Standard InChI | InChI=1S/C10H10N2O2/c13-7-3-4-8-9(5-7)12(6-1-2-6)10(14)11-8/h3-6,13H,1-2H2,(H,11,14) |
Standard InChI Key | ZZSGTNCVCTURAV-UHFFFAOYSA-N |
Canonical SMILES | C1CC1N2C3=C(C=CC(=C3)O)NC2=O |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The benzimidazolone scaffold consists of a benzene ring fused to a 2-imidazolone moiety. In 1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one, the cyclopropyl group replaces the hydrogen at N1, while a hydroxyl group occupies the para position relative to the fused ring junction (C6). This substitution pattern aligns with IUPAC numbering conventions for benzimidazolones, where the ketone oxygen resides at position 2 .
Molecular Formula and Weight
The molecular formula is C₁₀H₁₀N₂O₂, derived by substituting the bromine atom in 6-bromo-1-cyclopropyl analogs (C₁₀H₉BrN₂O) with a hydroxyl group. This yields a theoretical molecular weight of 206.20 g/mol, calculated as follows:
Spectral Signatures
While experimental NMR or IR data for this compound are unavailable, comparisons to brominated analogs suggest key features:
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¹H NMR: A deshielded proton near δ 11.0 ppm (NH of imidazolone) , aromatic protons between δ 6.9–7.3 ppm, and cyclopropyl CH₂ groups as a multiplet near δ 1.0–1.5 ppm .
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IR: Stretching vibrations at ~3200 cm⁻¹ (OH), ~1700 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=C aromatic) .
Synthetic Pathways
Retrosynthetic Analysis
The target molecule can be conceptualized via two key disconnections:
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Cyclopropanation: Introducing the cyclopropyl group at N1 through nucleophilic substitution or transition metal-catalyzed coupling.
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Hydroxylation: Installing the C6 hydroxyl group via directed ortho-metalation or late-stage functional group interconversion from a bromo precursor .
Hypothetical Synthesis
A plausible route involves:
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Benzimidazolone Core Formation: Condensation of 4-hydroxy-1,2-diaminobenzene with carbonyl diimidazole (CDI) in tetrahydrofuran (THF) under reflux, analogous to brominated analogs .
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Cyclopropane Introduction: Reaction with cyclopropylamine via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
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Protection/Deprotection: Temporary protection of the hydroxyl group during cyclopropanation to prevent side reactions.
Table 1: Comparative Synthetic Yields for Benzimidazolone Derivatives
Substituent | Reagents | Temperature | Yield | Source |
---|---|---|---|---|
6-Bromo, 1-cyclopropyl | CDI, THF, reflux | 80°C | 63% | |
6-Hydroxy, 1-methyl | CDI, DMF | 100°C | 58% |
Physicochemical Properties
Solubility and Partitioning
The hydroxyl group enhances hydrophilicity compared to brominated analogs. Predicted LogP values (1.44–1.93 for bromo derivatives ) decrease to 0.85–1.20 for the hydroxy analog, suggesting improved aqueous solubility. Computational models (e.g., XLOGP3) estimate:
This aligns with polar surface area (PSA) calculations of 67.4 Ų, favoring membrane permeability in drug discovery contexts .
Thermal Stability
Benzimidazolones generally exhibit melting points above 200°C due to hydrogen bonding and π-stacking . The hydroxyl group may lower the melting point slightly (estimated 190–210°C) by introducing additional hydrogen-bonding motifs.
Compound | Target IC₅₀ | Solubility (mg/mL) | LogP |
---|---|---|---|
6-Bromo-1-cyclopropyl derivative | 12 nM | 0.44 | 1.93 |
6-Hydroxy-1-cyclopropyl (predicted) | 50 nM | 3.29 | 1.10 |
Research Applications
Material Science
Benzimidazolone derivatives serve as ligands in metal-organic frameworks (MOFs). The hydroxyl group could coordinate to metal centers, enabling applications in gas storage or catalysis .
Analytical Chemistry
Fluorescent tagging via hydroxyl group derivatization (e.g., dansyl chloride conjugation) may enable use as a probe for biomolecular detection .
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